molecular formula C21H25N3O4 B5912940 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate

2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate

Cat. No. B5912940
M. Wt: 383.4 g/mol
InChI Key: WRBOLADBFNFHCJ-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate, also known as DPIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate is not fully understood. However, studies have shown that it can modulate various signaling pathways involved in inflammation and tumor growth, including the NF-kappaB and MAPK pathways. 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate has been shown to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate has been reported to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate is its versatility as a scaffold for the design of novel compounds with improved pharmacological properties. However, the multi-step synthesis process required to obtain 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate can be time-consuming and expensive. In addition, the mechanism of action of 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate is not fully understood, which can make it challenging to design and optimize new compounds based on its structure.

Future Directions

There are several future directions for research on 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate. One area of interest is the development of 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate-based compounds as potential therapeutics for Alzheimer's disease. Another area of interest is the design and synthesis of novel 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate-based compounds with improved pharmacological properties, such as increased potency and selectivity. Finally, 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate-based materials with unique properties, such as optical and electronic properties, can be explored for potential applications in material science.

Synthesis Methods

The synthesis of 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate involves a multi-step process that starts with the reaction of 2,6-dimethoxy-4-nitrophenyl acetate with hydrazine hydrate to form 2,6-dimethoxy-4-nitrophenyl hydrazine. This is followed by the reaction of 2,6-dimethoxy-4-nitrophenyl hydrazine with 4-phenylpiperazine to form 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate.

Scientific Research Applications

2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides. In drug discovery, 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In material science, 2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate has been used as a building block for the synthesis of functional materials with unique properties.

properties

IUPAC Name

[2,6-dimethoxy-4-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-16(25)28-21-19(26-2)13-17(14-20(21)27-3)15-22-24-11-9-23(10-12-24)18-7-5-4-6-8-18/h4-8,13-15H,9-12H2,1-3H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBOLADBFNFHCJ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N\N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate

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